molecular formula C15H13N3O3 B10805421 Methyl 4-(benzotriazol-1-yloxymethyl)benzoate

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate

Cat. No.: B10805421
M. Wt: 283.28 g/mol
InChI Key: YOGMGEYECKSKEB-UHFFFAOYSA-N
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Description

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is a specialized benzotriazole derivative utilized in chemical synthesis and pharmaceutical research . The benzotriazole moiety is recognized as a privileged structure in medicinal chemistry, known for its versatile biological properties and role as a synthetic auxiliary . This compound serves as a valuable building block for the design and development of novel pharmacologically active agents, particularly in the field of antimicrobial research where benzotriazole derivatives have demonstrated significant activity against various bacterial strains . From a structural perspective, related benzotriazole compounds are documented to adopt specific conformations, such as an L-shaped geometry defined by the dihedral angle between the phenyl and benzotriazole ring systems, which can influence their reactivity and interaction with biological targets . In research applications, this compound can function as an acylating agent or an intermediate in the synthesis of more complex molecules, leveraging the benzotriazolyl group as a good leaving group or a handle for further functionalization . Researchers value this compound for its potential to generate libraries of heterocyclic compounds for screening against infectious diseases, contributing to the ongoing development of new anti-tubulin, antiprotozoal, and antibacterial candidates . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-(benzotriazol-1-yloxymethyl)benzoate

InChI

InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3

InChI Key

YOGMGEYECKSKEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2

Origin of Product

United States

Biological Activity

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzotriazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 270.28 g/mol

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains and fungi. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida albicans64 μg/mL
Pseudomonas aeruginosa32 μg/mL

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrates selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human leukemia U937 cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM, suggesting potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.
  • Disruption of Cell Membrane Integrity : It can compromise the integrity of microbial cell membranes, resulting in leakage of cellular contents.
  • Induction of Apoptosis in Cancer Cells : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is characterized by the presence of a benzotriazole moiety, which enhances its stability and reactivity. The compound is typically represented by the following structure:

  • Molecular Formula : C15H15N3O3
  • CAS Number : 727707-51-9

The incorporation of the benzotriazole group provides significant UV absorption properties, making it valuable in applications requiring protection against ultraviolet light.

Applications in Materials Science

UV Stabilization
One of the primary applications of this compound is as a UV stabilizer in polymers. Its ability to absorb UV radiation helps prevent photodegradation, thereby extending the lifespan of materials such as plastics and coatings. This property is particularly beneficial in outdoor applications where materials are exposed to sunlight.

Case Study: Polymeric Coatings
Research has shown that incorporating this compound into polymeric coatings significantly enhances their resistance to UV-induced degradation. In a study evaluating various additives, this compound demonstrated superior performance in maintaining color stability and mechanical properties over extended periods under UV exposure .

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations. Its effectiveness against various bacterial strains suggests potential applications in developing topical antiseptics or preservatives for pharmaceutical products.

Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in drug formulations .

Corrosion Inhibition

Corrosion Resistance
this compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly aluminum and steel. Its mechanism involves forming a protective layer on metal surfaces, which prevents corrosive agents from penetrating.

Case Study: Aluminum Corrosion Prevention
A study focused on the application of this compound in acidic environments revealed that it significantly reduced corrosion rates of aluminum substrates. The compound's high inhibition efficiency was attributed to its ability to adsorb onto the metal surface, creating a barrier against corrosive species .

Summary Table of Applications

Application AreaSpecific UseBenefits
Materials ScienceUV Stabilizer for PolymersEnhances durability and color stability
PharmaceuticalsAntimicrobial AgentEffective against common pathogens
Corrosion InhibitionProtective Coating for MetalsReduces corrosion rates in acidic environments

Comparison with Similar Compounds

Benzotriazole-Containing Esters

Compounds in this category share the benzotriazole moiety linked to a benzoate ester but differ in substituents on the benzoyl or benzoate groups. Key examples include:

Compound Name Substituents (Benzoyl/Benzoate) Molecular Formula Key Properties/Applications References
2-(1H-Benzotriazol-1-yl)-1-(2-chlorobenzoyl)ethyl 4-methylbenzoate 2-Cl-benzoyl, 4-Me-benzoate C23H18ClN3O4 Higher pharmacological activity
2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 2-chlorobenzoate 4-Br-benzoyl, 2-Cl-benzoate C22H15BrClN3O4 Structural analogs for bioactivity studies
1H-Benzotriazol-1-yl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate Diazenyl group C21H18N6O2 π–π stacking, weak C–H⋯N hydrogen bonds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and influence bioactivity. For instance, chloro-substituted derivatives exhibit enhanced pharmacological profiles compared to unsubstituted analogs .
  • Synthesis : These compounds are typically synthesized via coupling reactions (e.g., peptide bond conditions for diazenyl derivatives ) or nucleophilic substitutions.
  • Structural Features : Crystal structures reveal π–π interactions (3.8–3.9 Å) and hydrogen bonding, critical for molecular packing and stability .

Quinoline-Piperazine Benzoate Derivatives

A distinct class of methyl benzoates incorporates quinoline and piperazine moieties, as reported in . These compounds are designed for diverse biological applications:

Compound Name (Abbreviated) Substituents (Quinoline/Piperazine) Molecular Formula Key Properties References
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Phenyl-quinoline C35H30N4O3 Characterized via ¹H NMR, HRMS
C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) 4-F-phenyl-quinoline C35H29FN4O3 Improved solubility due to F-substituent

Key Observations :

  • Structural Diversity : Halogen (F, Cl, Br) and functional group (methylthio, methoxy) substitutions modulate solubility and target affinity.
  • Analytical Characterization : All compounds were confirmed via ¹H NMR and HRMS, with yields >70% .

Heterocyclic Benzoate Derivatives

Compounds with pyrazole, pyridazine, or isoxazole heterocycles demonstrate versatility as pharmaceutical intermediates:

Compound Name Heterocycle/Substituents Molecular Formula Applications References
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate Pyrazole (Cl, Me) C14H15ClN2O2 Predicted pKa = 0.91, agrochemical intermediate
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine C21H21N3O2 Early-stage drug candidates

Key Observations :

  • Physicochemical Properties : Pyrazole derivatives exhibit lower pKa values, enhancing lipophilicity for membrane penetration .
  • Synthetic Routes : Heterocycles are introduced via nucleophilic aromatic substitution or Suzuki coupling .

Propenyl and Amino-Substituted Benzoates

These derivatives highlight structural flexibility for tailored applications:

Compound Name Functional Group Molecular Formula Key Features References
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate Propenyl-oxo-phenyl C17H14O3 Pharmaceutical intermediate
(S)-Methyl 4-(1-aminoethyl)benzoate Aminoethyl C10H13NO2 Chiral building block for APIs

Key Observations :

  • Chiral Centers: Aminoethyl derivatives (e.g., (S)-isomer) are critical for asymmetric synthesis in drug development .
  • Thermal Stability : Propenyl derivatives with conjugated systems show stability up to 420°C .

Tables and Data Availability :

  • Full crystallographic data for benzotriazole derivatives are available in the Cambridge Structural Database (CSD) .
  • Analytical protocols (NMR, HRMS) are detailed in referenced studies .

Preparation Methods

Esterification with Methyl 4-(Hydroxymethyl)Benzoate

The second step involves coupling benzotriazolylmethanol with methyl 4-(hydroxymethyl)benzoate. Two primary methods are documented:

Mitsunobu Reaction

The Mitsunobu reaction enables efficient etherification under mild conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

Procedure

  • Dissolve benzotriazolylmethanol (1 eq) and methyl 4-(hydroxymethyl)benzoate (1 eq) in THF.

  • Add PPh₃ (1.2 eq) and DEAD (1.2 eq) dropwise under nitrogen.

  • Stir for 12–24 hours at room temperature.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages : High regioselectivity and yield (~80–90%).
Limitations : Cost of reagents and sensitivity to moisture.

Nucleophilic Substitution

A cheaper alternative employs activation of the hydroxyl group as a leaving group:

  • Activating Agent : Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl).

  • Base : Triethylamine (Et₃N) or pyridine.

Procedure

  • Convert methyl 4-(hydroxymethyl)benzoate to its tosylate using TsCl (1.1 eq) and Et₃N in DCM.

  • React with benzotriazolylmethanol (1 eq) in DMF at 60°C for 6 hours.

  • Isolate via aqueous workup and recrystallization.

Yield : ~65–75%.

Optimization and Scalability Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Ether solvents (THF) balance reactivity and ease of isolation.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

  • Lewis acids (e.g., ZnCl₂) are under investigation for low-temperature esterification.

Purification Techniques

  • Column chromatography remains the gold standard for small-scale synthesis.

  • Recrystallization from ethanol/water mixtures is preferred for industrial-scale production.

Analytical Characterization

Post-synthesis characterization ensures product integrity:

TechniqueKey Data PointsReference
¹H NMR δ 8.05 (d, Ar-H), δ 5.35 (s, OCH₂), δ 3.90 (s, COOCH₃)
IR Spectroscopy 1720 cm⁻¹ (C=O), 1230 cm⁻¹ (C-O)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Industrial-Scale Adaptations

Patents describe continuous-flow reactors for large-scale production:

  • Microreactors reduce reaction time from 24 hours to <2 hours.

  • In-line purification systems integrate scavenger resins to remove excess reagents.

Emerging Methodologies

Recent advances focus on sustainability:

  • Photocatalytic coupling using TiO₂ nanoparticles under UV light.

  • Biocatalytic routes with lipases for enantioselective synthesis (experimental stage) .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(benzotriazol-1-yloxymethyl)benzoate?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the benzotriazole-oxymethyl intermediate via nucleophilic substitution between benzotriazole and a chloromethyl precursor.
  • Step 2 : Esterification or coupling with a benzoate derivative under reflux conditions, using catalysts like acetic acid (as in ) or coupling agents (e.g., DCC/DMAP).
  • Purification : Recrystallization from solvents such as ethyl acetate or methanol (common in analogous syntheses; see ).
  • Validation : Confirm purity via melting point analysis, NMR, and HRMS (as demonstrated in ).

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for all procedures .
  • Storage : Store in airtight containers in a cool (<25°C), dark, and well-ventilated area to prevent degradation .
  • Exposure Control : Implement hand-wash stations and eye-wash facilities near work areas. Avoid inhalation and skin contact due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards; ).

Q. How can I verify the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Compare peak assignments with predicted chemical shifts (e.g., benzotriazole protons at δ 7.5–8.5 ppm; ester carbonyl at ~168 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.4000 for C18H15N3O4S; ).
  • Elemental Analysis : Validate empirical formula matches theoretical values (e.g., %C, %H, %N).

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s X-ray structure?

  • Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources) to minimize errors.
  • Refinement with SHELX : Iteratively refine atomic coordinates, displacement parameters, and occupancy using SHELXL (). For twinned crystals, employ the TWIN/BASF commands in SHELX.
  • Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) with ORTEP-3 () and the WinGX suite ().

Q. What strategies address discrepancies between experimental and theoretical spectroscopic data?

  • Dynamic Effects : Account for tautomerism (e.g., benzotriazole’s 1H/2H tautomeric forms) using variable-temperature NMR.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ADF software).
  • Crystallographic Cross-Validation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries (see for analogous structural analyses).

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling steps, as they enhance nucleophilicity of intermediates ().
  • Catalyst Optimization : Evaluate Pd-based catalysts for cross-coupling steps or acidic/basic conditions for esterification ().
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify byproducts.

Q. What experimental approaches assess the hydrolytic stability of the benzotriazole-oxymethyl linkage?

  • pH-Dependent Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage ().
  • Mechanistic Probes : Use isotopic labeling (e.g., D2O) in NMR to track hydrolysis pathways.

Q. How can recrystallization conditions be tailored to obtain high-purity single crystals for X-ray analysis?

  • Solvent Pair Screening : Test mixtures like ethyl acetate/hexane or methanol/water ().
  • Slow Evaporation : Allow gradual solvent evaporation at controlled temperatures (4°C or RT).
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.

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